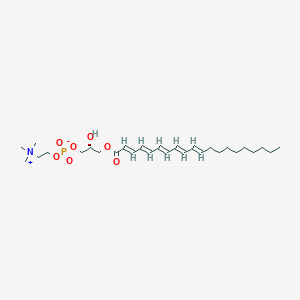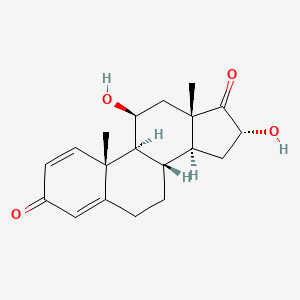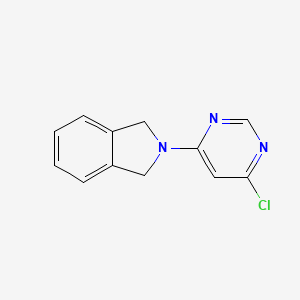
2-(6-Chloropyrimidin-4-yl)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyrimidin-4-yl)isoindoline is a compound that features a pyrimidine ring substituted with a chlorine atom at the 6th position and an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrimidin-4-yl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method involves the reaction of 2-chloropyrimidine with isoindoline under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions
2-(6-Chloropyrimidin-4-yl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Condensation Reactions: The isoindoline moiety can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and aldehydes or ketones for condensation reactions. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and isoindoline derivatives, which can be further utilized in pharmaceutical and chemical research .
科学的研究の応用
2-(6-Chloropyrimidin-4-yl)isoindoline has several scientific research applications:
作用機序
The mechanism of action of 2-(6-Chloropyrimidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound is structurally similar and has been used in the development of antiviral and antitumor agents.
N-Isoindoline-1,3-dione: Another related compound with diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Uniqueness
2-(6-Chloropyrimidin-4-yl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
2-(6-chloropyrimidin-4-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2 |
InChIキー |
RFQACCHNMZCSDS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1C3=CC(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)

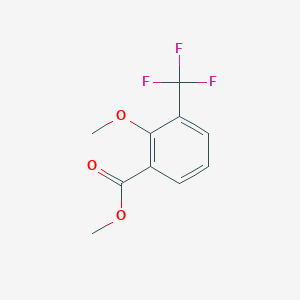
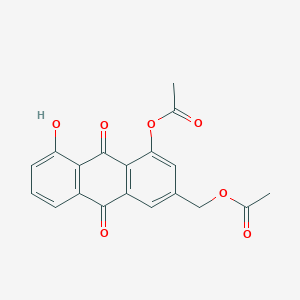
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
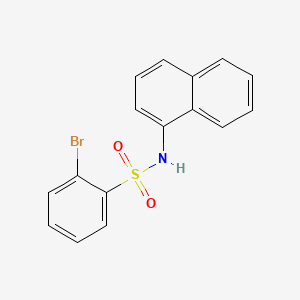
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
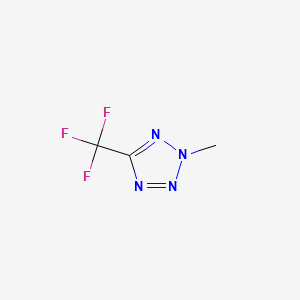
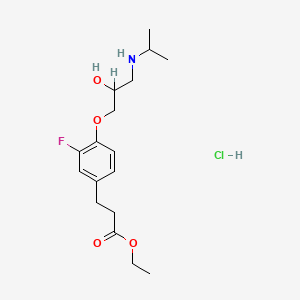
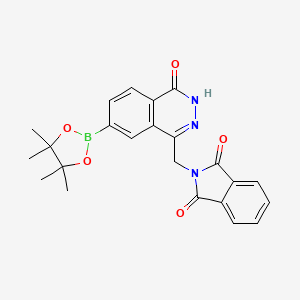
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
